2-[(1-Methyl-2-propynyl)oxy]ethanol
Description
Chemical Identity 2-[(1-Methyl-2-propynyl)oxy]ethanol (CAS 18668-75-2) is a glycol ether derivative with the molecular formula C₆H₁₀O₂ and a molecular weight of 114 g/mol . Its structure comprises an ethanol backbone linked to a 1-methyl-2-propynyl (propargyl) group via an ether bond, resulting in the IUPAC name Ethanol, 2-[(1-methyl-2-propynyl)oxy]-. The propynyl group introduces alkyne functionality, enhancing reactivity in applications such as agrochemical intermediates, as evidenced by its role in pesticide derivatives like N-(4-chloro-2-fluoro-5-((1-methyl-2-propynyl)oxy)phenyl)-3,4,5,6-tetrahydrophthalimide .
Properties
CAS No. |
18668-75-2 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2-but-3-yn-2-yloxyethanol |
InChI |
InChI=1S/C6H10O2/c1-3-6(2)8-5-4-7/h1,6-7H,4-5H2,2H3 |
InChI Key |
XKMAZQHWFLGMFN-UHFFFAOYSA-N |
SMILES |
CC(C#C)OCCO |
Canonical SMILES |
CC(C#C)OCCO |
Other CAS No. |
18668-75-2 |
Synonyms |
2-[(1-Methyl-2-propynyl)oxy]ethanol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three structurally related glycol ethers (Table 1):
Table 1: Structural Comparison of 2-[(1-Methyl-2-propynyl)oxy]ethanol and Analogues
- Alkyne vs.
- Backbone Variations: The acetate derivative (CAS 38653-27-9) replaces ethanol with propanol and adds an ester group, reducing polarity and enhancing lipid solubility .
Physicochemical and Application Differences
- Boiling Point/Solubility: The target compound’s alkyne group likely reduces polarity compared to the propenyl analogue, though experimental data is lacking. The acetate derivative (C₉H₁₄O₃) is more hydrophobic, favoring non-aqueous formulations .
- Agrochemical Utility : The propynyl group in the target compound is critical in pesticide formulations, as seen in its use in herbicidal dione derivatives . In contrast, the ethoxy-propenyl compound’s extended chain improves surfactant properties .
Critical Notes
Reactivity vs. Stability: The alkyne group in this compound offers superior reactivity for specialty chemicals but may pose storage challenges compared to saturated analogues.
Data Gaps : Thermal stability, solubility, and toxicity profiles are absent in the provided evidence, necessitating further experimental validation.
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